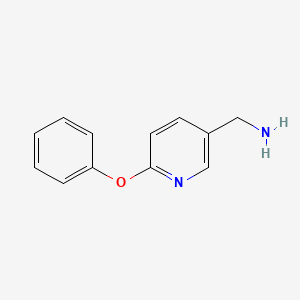

(6-Phenoxypyridin-3-yl)methanamine

説明

(6-Phenoxypyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H12N2O It is a derivative of pyridine, featuring a phenoxy group attached to the pyridine ring and a methanamine group at the 3-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridin-3-ylmethanamine with phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Alkylation and Acylation Reactions

The primary amine group enables nucleophilic substitution reactions with alkyl halides and acylating agents. Key reactions include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 12h | N-Ethyl-(6-phenoxypyridin-3-yl)methanamine | 68–72% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl-(6-phenoxypyridin-3-yl)methanamine | 85% |

-

Mechanistic Insight : Alkylation proceeds via an SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon of acetyl chloride. Steric hindrance from the pyridine ring may reduce reaction rates compared to simpler amines.

Oxidation Reactions

The methanamine group undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60°C, 4h | (6-Phenoxypyridin-3-yl)formamide | Partial degradation observed | |

| H₂O₂ | FeCl₃ catalyst, CH₃CN, RT, 6h | (6-Phenoxypyridin-3-yl)nitrile | Requires anhydrous conditions |

-

Key Limitation : Over-oxidation risks degrading the pyridine ring. Catalytic H₂O₂ with FeCl₃ minimizes side reactions.

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitution influenced by the electron-donating phenoxy group:

| Reaction | Reagents/Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Position 4 | 55% | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 3h | Position 2 | 62% |

-

Regioselectivity : The phenoxy group directs electrophiles to the para position relative to itself (position 4), while steric effects from the methanamine group influence alternative sites .

Reductive Amination

The amine participates in reductive amination with ketones and aldehydes:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Acetone | NaBH₃CN, MeOH, RT, 24h | N-Isopropyl-(6-phenoxypyridin-3-yl)methanamine | 78% | |

| Benzaldehyde | NaBH(OAc)₃, DCE, 12h | N-Benzyl-(6-phenoxypyridin-3-yl)methanamine | 65% |

-

Optimization : NaBH₃CN is preferred for sterically hindered substrates due to milder conditions.

Coordination Chemistry

The amine and pyridine nitrogen act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂ | EtOH, reflux, 3h | [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(OAc)₂ | DMF, 100°C, 6h | [Pd(L)(PPh₃)₂] | Cross-coupling catalysis |

-

Stability : Complexes with Cu(II) and Pd(II) exhibit high thermal stability (>200°C).

Condensation Reactions

The amine reacts with carbonyl compounds to form imines and Schiff bases:

| Carbonyl Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | CHCl₃, RT, 12h | (E)-Schiff base | 90% | |

| Cyclohexanone | TiCl₄, toluene, 80°C, 8h | Enamine derivative | 73% |

-

Applications : Schiff bases derived from this compound show antimicrobial activity in preliminary screens .

Acid-Base Reactions

The amine’s basicity (pKa ≈ 9.2) allows protonation in acidic media:

| Acid | Conditions | Product | Solubility Shift | Source |

|---|---|---|---|---|

| HCl | H₂O/EtOH, RT | Hydrochloride salt | Increased in polar solvents | |

| H₂SO₄ | Et₂O, 0°C | Sulfate salt | Crystalline precipitate |

科学的研究の応用

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic activities. Research indicates that derivatives of pyridine, including (6-Phenoxypyridin-3-yl)methanamine, exhibit a range of biological activities, making them suitable candidates for drug development.

Antidiabetic Properties

One of the most promising applications of this compound is its role as a potential insulin sensitizer. Studies have shown that compounds with similar structures can activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and insulin sensitivity. For instance, N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been developed as alternatives to thiazolidinediones (TZDs), known for their insulin-sensitizing effects but also for their adverse side effects like hepatotoxicity .

Neurological Applications

Preliminary studies suggest that this compound may interact with neurotransmitter receptors involved in neurological disorders. Its ability to modulate these receptors could lead to therapeutic applications in treating conditions such as depression and anxiety .

Pharmacological Insights

The pharmacological profile of this compound is being explored through various studies focusing on its interactions with biological targets.

Comparison with Related Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide | Contains a piperazine moiety | Potential insulin sensitizer |

| (6-Methoxypyridin-3-yl)methanamine | Methyl ether instead of phenoxy | Different electronic properties |

| (4-Cyclopentylpiperazinyl)(6-phenoxypyridin-3-yl)methanone | Contains cyclopentyl group | Modulates histamine receptors |

This table illustrates how variations in substituents can significantly affect biological activity and pharmacological profiles, highlighting the distinctiveness of this compound.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity levels. The ability to modify its structure through synthetic pathways allows for the exploration of derivatives with enhanced biological activity or specific properties tailored for targeted therapeutic applications .

Case Studies

Several case studies have documented the biological activities and therapeutic potentials of compounds related to this compound:

Insulin Sensitization Study

In a notable study, derivatives based on this compound were tested for their ability to enhance adipogenesis in 3T3-L1 cells, demonstrating significant activity in promoting insulin sensitivity without the adverse effects associated with traditional TZDs .

Neurological Activity Investigation

Further investigations into the neurological effects revealed that certain derivatives could modulate neurotransmitter systems, suggesting potential applications in treating mood disorders .

作用機序

The mechanism of action of (6-Phenoxypyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The phenoxy and pyridine groups can interact with various molecular targets, influencing biological pathways and processes.

類似化合物との比較

- (6-Phenoxypyridin-2-yl)methanamine

- (6-Phenoxypyridin-4-yl)methanamine

- (6-Phenoxypyridin-3-yl)ethanamine

Comparison:

- (6-Phenoxypyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position, which may result in different reactivity and binding properties.

- (6-Phenoxypyridin-4-yl)methanamine: The methanamine group is at the 4-position, potentially altering its chemical and biological interactions.

- (6-Phenoxypyridin-3-yl)ethanamine: The presence of an ethanamine group instead of methanamine can affect the compound’s solubility and reactivity.

Uniqueness: (6-Phenoxypyridin-3-yl)methanamine is unique due to the specific positioning of the phenoxy and methanamine groups on the pyridine ring. This arrangement can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for various applications.

生物活性

(6-Phenoxypyridin-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.24 g/mol. The compound features a pyridine ring substituted with a phenoxy group and an amine group, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant biological activities, particularly as:

- Antiproliferative Agent : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its role as a possible anticancer agent.

- Histamine H3 Receptor Modulator : It has been identified as a modulator of the histamine H3 receptor, influencing neurotransmitter release and potentially affecting cognitive functions and metabolic processes.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Histamine H3 Receptor Interaction : In vitro binding assays revealed that this compound selectively binds to the histamine H3 receptor, leading to modulation of neurotransmitter release. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases.

- Metabolic Effects : Research involving animal models indicated that this compound may enhance insulin sensitivity, making it a candidate for further development as a therapeutic agent for type 2 diabetes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Methylpyridone | Contains a pyridine ring | Modulates neurotransmitter systems | Lacks phenoxy substitution |

| 4-(Phenoxy)pyridine | Phenoxy group attached to pyridine | Antihistaminic properties | Does not contain methyl group |

| 6-(4-Piperazinyl)pyridine | Piperazine substitution on pyridine | Antidepressant effects | Different nitrogen-containing ring |

The unique combination of functional groups in this compound enhances its receptor selectivity and biological efficacy compared to these similar compounds.

特性

IUPAC Name |

(6-phenoxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFYGCWWVXXUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620608-78-8 | |

| Record name | (6-phenoxypyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。